1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene
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Overview
Description
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene is an aromatic compound with the molecular formula C7H2BrClFNO It is a halogenated benzene derivative with a unique combination of bromine, chlorine, fluorine, and isocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of halogen and isocyanate groups onto a benzene ring. One common method involves the following steps:
Halogenation: Starting with a benzene derivative, bromine, chlorine, and fluorine atoms are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and isocyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Isocyanate Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Isocyanate Reactions: Amines (e.g., aniline) or alcohols (e.g., methanol) are used under ambient conditions.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Biaryl compounds.
Isocyanate Reaction Products: Ureas and carbamates.
Scientific Research Applications
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Used in the development of advanced materials, including polymers and coatings.
Medicinal Chemistry:
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The halogen atoms and isocyanate group provide multiple sites for chemical reactions, allowing it to interact with various molecular targets. For example, the isocyanate group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene is unique due to the combination of bromine, chlorine, fluorine, and isocyanate groups on a single benzene ring
Properties
Molecular Formula |
C7H2BrClFNO |
---|---|
Molecular Weight |
250.45 g/mol |
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNO/c8-4-1-2-5(9)6(10)7(4)11-3-12/h1-2H |
InChI Key |
PHCIZCOYXXVERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)N=C=O)Br |
Origin of Product |
United States |
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